molecular formula C19H17NO2 B14279365 N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine CAS No. 139640-65-6

N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine

Katalognummer: B14279365
CAS-Nummer: 139640-65-6
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: JQUASOPTLMEEIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine is a compound that belongs to the class of heterocyclic aromatic compounds It features a naphthofuran core structure with an amine group attached to the 1-position and a 4-methoxyphenyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphtho[2,1-b]furan Derivatives: Compounds with similar naphthofuran cores but different substituents.

    4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group attached to different core structures.

Uniqueness

N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine is unique due to its specific combination of the naphthofuran core and the 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

139640-65-6

Molekularformel

C19H17NO2

Molekulargewicht

291.3 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-1,2-dihydrobenzo[e][1]benzofuran-1-amine

InChI

InChI=1S/C19H17NO2/c1-21-15-9-7-14(8-10-15)20-17-12-22-18-11-6-13-4-2-3-5-16(13)19(17)18/h2-11,17,20H,12H2,1H3

InChI-Schlüssel

JQUASOPTLMEEIN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2COC3=C2C4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.